molecular formula C11H12O6S B2974709 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid CAS No. 881044-58-2

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid

Cat. No.: B2974709
CAS No.: 881044-58-2
M. Wt: 272.27
InChI Key: SYGGMOZNASWJKR-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid: is a chemical compound with a unique structure that includes a dioxine ring fused with a benzene ring, a sulfonyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid typically involves the following steps:

    Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydro-benzo[1,4]dioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions.

    Attachment of the Propionic Acid Moiety: The final step involves the reaction of the sulfonylated dioxine ring with a propionic acid derivative, typically using esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGMOZNASWJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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